5-Butyl-6-methyl-2-thiouracil
Overview
Description
5-Butyl-6-methyl-2-thiouracil is a derivative of 6-methyluracil, which is a modified pyrimidine compound. Pyrimidine derivatives like 5-Butyl-6-methyl-2-thiouracil are of interest due to their potential biological activities and their presence in various nucleosides and nucleotides that are essential for life processes.
Synthesis Analysis
The synthesis of derivatives related to 5-Butyl-6-methyl-2-thiouracil has been explored in the literature. For instance, novel derivatives of 6-methyluracil have been synthesized by introducing a 2-(phenoxy)ethyl substituent at position 5 of the pyrimidine ring . Although not directly synthesizing 5-Butyl-6-methyl-2-thiouracil, these methods provide insight into the synthetic pathways that could be adapted for its production. The condensation of ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea or guanidine is a key step in the synthesis of these derivatives .
Molecular Structure Analysis
The molecular structure of 5-Butyl-6-methyl-2-thiouracil would consist of a pyrimidine ring with a butyl group at position 5 and a methyl group at position 6. The presence of a sulfur atom in the thiouracil moiety differentiates it from uracil and contributes to its unique chemical properties. The exact molecular structure analysis would require further studies, including X-ray crystallography or NMR spectroscopy, which are not detailed in the provided abstracts.
Chemical Reactions Analysis
The chemical reactions involving derivatives of 6-methyl-2-thiouracil have been studied. For example, 6-methyl-5-[2-(phenoxy)ethyl]uracils can be prepared by treating the corresponding 6-methyl-5-[2-(phenoxy)ethyl]-2-thioxo derivatives with an aqueous monochloroacetic acid solution . This suggests that 5-Butyl-6-methyl-2-thiouracil could also undergo similar reactions, potentially leading to the formation of various functionalized compounds.
Physical and Chemical Properties Analysis
Scientific Research Applications
Inhibition of Human Placenta Iodothyronine Deiodinase
5-Butyl-6-methyl-2-thiouracil, among other 6-anilino-2-thiouracils, has been studied for its ability to inhibit the inner-ring iodothyronine deiodinase from the human placenta. This inhibition is stronger than that by the standard deiodinase inhibitor, 6-propyl-2-thiouracil, suggesting its potential use in studying the in vitro and in vivo metabolism of thyroid hormones (Nogimori et al., 1985).
Antithyroid Activity
5-Butyl-6-methyl-2-thiouracil is part of a group of derivatives that have shown antithyroid activity, as indicated by their ability to increase thyroid weight and decrease thyroid iodine in rats. This indicates its potential as an antithyroid drug, especially for preoperative use in patients with hyperthyroidism (Barrett et al., 1951).
Gas Chromatographic Determination in Bovine Muscle Tissue
A method for assaying residues of 5-Butyl-6-methyl-2-thiouracil, among other thyreostatic substances, in beef muscle has been developed. This involves extraction and methylation, indicating its relevance in food safety and veterinary medicine (Yu et al., 1997).
Antiviral Activity in Anti-HIV-1 Agents
Derivatives of 5-Butyl-6-methyl-2-thiouracil have been synthesized and evaluated for their anti-HIV-1 activity. These compounds show potential as potent and selective anti-HIV-1 agents, indicating a significant role in antiviral research (Tanaka et al., 2010).
Precursor for Synthesis of Antiviral and Antimicrobial Compounds
5-Butyl-6-methyl-2-thiouracil is a precursor in the synthesis of various derivatives with antiviral and antimicrobial properties. These compounds have shown inhibitory effects on various pathogens, highlighting its importance in pharmaceutical research (Youssif & Mohamed, 2008).
Carrier for Boronated Compounds in Melanoma Treatment
5-Butyl-6-methyl-2-thiouracil derivatives have been studied as carriers for boronated compounds in Neutron Capture Therapy (NCT) of melanoma. This research suggests its potential use in targeted cancer therapies (Moore et al., 1992).
Safety And Hazards
properties
IUPAC Name |
5-butyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-3-4-5-7-6(2)10-9(13)11-8(7)12/h3-5H2,1-2H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHUKFGHEPDDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC(=S)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183366 | |
Record name | Uracil, 5-butyl-6-methyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-6-methyl-2-thiouracil | |
CAS RN |
29113-41-5 | |
Record name | 5-Butyl-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29113-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Butyl-6-methyl-2-thiouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butystat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163104 | |
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Record name | Butystat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Uracil, 5-butyl-6-methyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-butyl-6-methyl-2-thiouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-BUTYL-6-METHYL-2-THIOURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUD7T8O6TD | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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